6Z,10Z-Vitamin K2-d7
Description
6Z,10Z-Vitamin K2-d7 is a deuterium-labeled analog of vitamin K2, a critical nutrient involved in blood coagulation, bone metabolism, and cardiovascular health. Its molecular formula is C₃₁H₃₃D₇O₂, with a molecular weight of 451.69 g/mol . The compound is characterized by cis (Z) double bonds at positions 6 and 10 in its isoprenoid side chain, distinguishing it from other vitamin K2 isomers. As a stable isotope-labeled compound, it is primarily utilized in pharmacokinetic studies, metabolic tracing, and as a reference standard in analytical chemistry . Clinically, it serves as a hemostatic agent and an adjunct therapy for osteoporosis-related pain .
Properties
Molecular Formula |
C₃₁H₃₃D₇O₂ |
|---|---|
Molecular Weight |
451.69 |
Synonyms |
2-Methyl-3-((2E,6Z,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione-d7; 6Z,10Z-Vitamin K2(20)-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Differences
Vitamin K2 comprises a family of compounds differentiated by side-chain length (menaquinones, MK-n) and double-bond configurations. Below is a comparative analysis of key vitamin K2 variants:
Table 1: Structural and Chemical Properties
Key Observations:
- Double-Bond Geometry : The cis (Z) configuration in this compound contrasts with the all-trans configuration of MK-4 and MK-5. This structural difference impacts interactions with enzymes like γ-glutamyl carboxylase, which activates clotting factors .
- Deuterium Labeling : The incorporation of seven deuterium atoms enhances metabolic stability, making this compound valuable for tracer studies .
- Chain Length: MK-7’s longer side chain (7 isoprenoid units) grants it a longer half-life (>72 hours) compared to MK-4 (~2 hours), influencing tissue-specific bioavailability .
Functional and Clinical Differences
Key Findings:
- MK-7 vs. MK-4 : MK-7’s extended side chain enables superior absorption and sustained activity, making it more effective in vascular calcium balance than MK-4 .
- This compound: Its deuterated structure offers advantages in metabolic studies, reducing enzymatic degradation compared to non-labeled analogs .
- Synergism with Vitamin D : Both MK-4 and MK-7 enhance the activity of vitamin D-dependent proteins like osteocalcin and MGP, supporting bone and cardiovascular health .
Research and Industrial Relevance
- Pharmacokinetics : Deuterated compounds like this compound are critical for elucidating vitamin K2 metabolism, particularly in osteoporosis and cardiovascular disease models .
- Isomer-Specific Activity : The 6Z,10Z configuration may exhibit unique binding affinities to vitamin K-dependent proteins, though further studies are needed to confirm clinical superiority over trans isomers .
- Manufacturing : Suppliers like MedChemExpress LLC and SynZeal Research Pvt Ltd specialize in deuterated vitamin K2 analogs, highlighting industrial demand for high-purity research standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
